cis-2-Methoxycyclopentanamine;hydrochloride
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Overview
Description
cis-2-Methoxycyclopentanamine;hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl. It is a cyclopentane derivative with a methoxy group and an amine group in the cis configuration. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
Given the lack of specific target and pathway information, it is difficult to predict the compound’s precise effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycyclopentanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxycyclopentanone with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Methoxycyclopentanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Substitution reactions can occur at the amine or methoxy group, often using reagents like alkyl halides or acyl chlorides. These reactions can produce various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or toluene.
Major Products:
Oxidation: Ketones, oxides.
Reduction: Alcohols, amines.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
cis-2-Methoxycyclopentanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
2-Methylcyclopentanamine: Similar structure but with a methyl group instead of a methoxy group.
cis-2-Methylcyclopentanol: Contains a hydroxyl group instead of an amine group.
Tramadol hydrochloride: A more complex structure with additional functional groups, used as an analgesic.
Uniqueness: cis-2-Methoxycyclopentanamine;hydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its cis configuration and the presence of both methoxy and amine groups make it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
(1S,2R)-2-methoxycyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGAOQNALZWJQ-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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